Selenopheno[3,2-b]pyridine-5-carboxylic acid
Overview
Description
Selenopheno[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused ring system incorporating selenium and nitrogen atoms. This compound is part of the broader family of heteropentalenes, which are known for their unique structural and electronic properties. The inclusion of selenium in the ring system imparts distinct chemical and biological characteristics, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of selenopheno[3,2-b]pyridine-5-carboxylic acid typically involves multi-step processes. One common method is the Hemetsberger-Knittel protocol, which includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation, and finally, thermolysis to promote intramolecular cyclocondensation . This sequence of reactions allows for the formation of the selenopheno[3,2-b]pyridine core structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of eco-friendly reagents such as sodium hydrogen selenide (NaHSe) instead of toxic hydrogen selenide, which enhances safety and reduces environmental impact .
Chemical Reactions Analysis
Types of Reactions: Selenopheno[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenopheno[3,2-b]pyridine derivatives to their corresponding selenides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the pyridine ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated derivatives can be used as starting materials for substitution reactions, often in the presence of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include selenoxides, selenones, and various substituted selenopheno[3,2-b]pyridine derivatives .
Scientific Research Applications
Selenopheno[3,2-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including anticancer properties.
Medicine: Due to its biological activity, this compound is being explored for its potential therapeutic applications, particularly in oncology.
Mechanism of Action
The mechanism of action of selenopheno[3,2-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as EGFR. The compound binds to the active site of EGFR, inhibiting its kinase activity, which is crucial for the proliferation and survival of cancer cells. This inhibition leads to the suppression of downstream signaling pathways, ultimately resulting in reduced tumor growth and proliferation .
Comparison with Similar Compounds
Thieno[3,2-b]pyridine: Similar in structure but contains sulfur instead of selenium.
Furo[3,2-b]pyridine: Contains oxygen in place of selenium and is known for its pharmacological properties.
Thiazolo[5,4-d]thiazole: Another heteropentalene with sulfur atoms, used in materials science for its electronic properties.
Uniqueness: Selenopheno[3,2-b]pyridine-5-carboxylic acid is unique due to the presence of selenium, which imparts distinct electronic and biological properties. Selenium’s ability to form stable compounds and its role in biological systems make this compound particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
selenopheno[3,2-b]pyridine-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2Se/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIGXYHQZYLXTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1[Se]C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2Se | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269123 | |
Record name | Selenolo[3,2-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56473-93-9 | |
Record name | Selenolo[3,2-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56473-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selenolo[3,2-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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